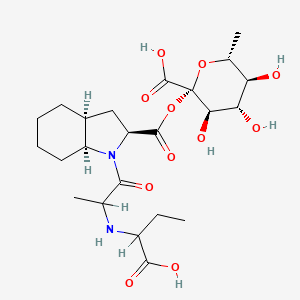

Perindoprilat glucuronide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3aS,7aS)-1-[2-(1-carboxypropylamino)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O11/c1-4-13(20(30)31)24-10(2)19(29)25-14-8-6-5-7-12(14)9-15(25)21(32)36-23(22(33)34)18(28)17(27)16(26)11(3)35-23/h10-18,24,26-28H,4-9H2,1-3H3,(H,30,31)(H,33,34)/t10?,11-,12+,13?,14+,15+,16-,17+,18-,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYRDAKXQLERQS-FQCHSDBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3(C(C(C(C(O3)C)O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)O)NC(C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)C)O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701343858 | |

| Record name | Perindoprilat glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701343858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120381-56-8 | |

| Record name | Perindoprilat glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120381568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perindoprilat glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701343858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Perindoprilat acyl-beta-D-glucuronide chemical structure and properties

Perindoprilat Acyl- -D-Glucuronide: Structural Characterization, Stability, and Bioanalytical Protocols

Executive Summary

Perindoprilat acyl-

This guide addresses the critical "blind spots" in handling this compound: acyl migration (isomerization) and in-source fragmentation during LC-MS/MS analysis. Failure to control these variables can lead to gross overestimation of Perindoprilat plasma concentrations, compromising bioequivalence data.

Molecular Architecture & Physicochemical Properties

Perindoprilat is a dicarboxylic acid. The glucuronidation occurs via an ester linkage, classifying this metabolite as an acyl glucuronide . Unlike ether glucuronides, acyl glucuronides are chemically reactive electrophiles.

Structural Specifications

| Property | Data |

| Chemical Name | Perindoprilat acyl- |

| CAS Number | 120381-56-8 |

| Molecular Formula | |

| Molecular Weight | 516.54 g/mol |

| Parent Compound | Perindoprilat (Active Metabolite) |

| Linkage Type | Ester (Acyl) linkage at the indole-2-carboxylic acid moiety |

| Stereochemistry | (2S,3aS,7aS)-octahydroindole core; |

The Reactivity Paradox

The ester bond between the glucuronic acid anomeric carbon (C1) and the perindoprilat aglycone is susceptible to nucleophilic attack. This leads to two primary degradation pathways:

-

Hydrolysis: Releasing the parent drug (Perindoprilat).[1]

-

Intramolecular Acyl Migration: The drug moiety migrates from C1 to C2, C3, and C4 hydroxyls of the glucuronic acid ring.

Critical Insight: These isomers are often resistant to

-glucuronidase hydrolysis, potentially confounding enzymatic deconjugation assays.

Biosynthesis and Metabolic Pathway

Perindopril is a prodrug (ethyl ester) hydrolyzed by hepatic esterases (CES1) to Perindoprilat. Perindoprilat is subsequently glucuronidated by UDP-glucuronosyltransferases (UGTs).

Pathway Visualization

Figure 1: Metabolic trajectory of Perindopril. The formation of the acyl glucuronide represents the primary reversible metabolic step.

Stability Profile & Sample Handling (The "Scientist's" Perspective)

The most common error in Perindoprilat bioanalysis is the ex vivo breakdown of the glucuronide back into the parent drug during sample collection and processing.

The Mechanism of Error (Acyl Migration)

At physiological pH (7.4) and alkaline conditions, the acyl glucuronide is unstable.

-

In Plasma: If plasma is left at room temperature without acidification, Perindoprilat AG hydrolyzes to Perindoprilat.

-

Result: The measured concentration of the active drug (Perindoprilat) artificially increases, invalidating PK parameters like

and

Stabilization Protocol

To ensure data integrity, you must stabilize the equilibrium.

| Variable | Recommendation | Mechanism |

| pH Control | Acidify plasma to pH 3.0 - 4.0 immediately. | Acidic pH inhibits the nucleophilic attack required for hydrolysis and migration. |

| Temperature | Process at 4°C (Ice bath) . | Reduces kinetic energy, slowing degradation rates. |

| Additives | Add 0.5M Phosphoric Acid or Formic Acid (approx. 10µL per 1mL plasma). | Protonates the carboxyl groups, stabilizing the ester bond. |

| Solvent | Avoid Methanol during extraction if possible; use Acetonitrile . | Methanol can cause transesterification (forming methyl esters) in the presence of AGs. |

Analytical Methodologies: LC-MS/MS

Quantifying Perindoprilat in the presence of its glucuronide requires high chromatographic resolution. Mass spectrometry alone is insufficient due to in-source fragmentation .

The "In-Source" Interference Problem

In the electrospray ionization (ESI) source, the glucuronide bond is fragile.

-

Perindoprilat AG (

517) enters the source. -

High temperature/voltage causes the loss of the glucuronic acid moiety (-176 Da).

-

The detector sees an ion at

341 (Perindoprilat). -

Consequence: If the AG and Parent co-elute, the AG signal masquerades as the Parent signal.

Validated LC-MS/MS Workflow

Chromatographic Separation (Critical): You must chromatographically resolve the glucuronide from the parent.

-

Column: C18 or Phenyl-Hexyl (e.g., Phenomenex Kinetex or Waters XSelect).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile (Avoid Methanol to prevent transesterification).

-

-

Gradient: Start low organic (5%) to retain the polar glucuronide, then ramp. The glucuronide (more polar) typically elutes before Perindoprilat.

MS/MS Transitions (ESI Positive):

| Analyte | Precursor ( | Product ( | Note |

| Perindopril | 369.2 | 172.1 | Prodrug |

| Perindoprilat | 341.2 | 206.1 / 98.1 | Active Metabolite |

| Perindoprilat-AG | 517.2 | 341.2 | Transition to aglycone |

Analytical Logic Diagram

Figure 2: Analytical workflow highlighting the risk of in-source fragmentation interference.

Synthesis & Purification Standards

For method validation, you require a reference standard of Perindoprilat acyl-glucuronide.

Isolation Strategy

Chemical synthesis of specific acyl glucuronide isomers is difficult due to the migration issues described above.

-

Biosynthetic Route: Incubate Perindoprilat with liver microsomes (HLM) or recombinant UGTs (specifically UGT1A9/2B7) supplemented with UDPGA.

-

Purification: Semi-preparative HPLC.

-

Caution: Collect fractions into acidic buffer (ammonium acetate pH 4.0) and lyophilize immediately to prevent degradation.

-

Storage

-

State: Lyophilized powder.

-

Temperature: -80°C.

-

Solvent for Reconstitution: Acetonitrile:Water (1:1) or slightly acidic buffer. Never dissolve in pure water or basic buffers for storage.

References

-

PubChem. (n.d.).[2] Perindoprilat Acyl-beta-D-glucuronide (CID 10029526).[2] National Library of Medicine. Retrieved from [Link]

-

Nirogi, R., et al. (2006).[3] High-throughput quantification of perindopril in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (Referencing stability of unstable metabolites). Retrieved from [Link]

-

Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. (General mechanism of acyl migration). Retrieved from [Link]

An In-depth Technical Guide to the Metabolic Pathway of Perindopril to Perindoprilat Glucuronide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the metabolic journey of perindopril, an angiotensin-converting enzyme (ACE) inhibitor, from its activation to its subsequent clearance. As a prodrug, the biotransformation of perindopril is central to its therapeutic efficacy. This document delves into the enzymatic processes, pharmacokinetic profiles, and analytical methodologies essential for a thorough understanding of this critical metabolic pathway.

The Two-Step Metabolic Transformation of Perindopril

The clinical utility of perindopril is intrinsically linked to its metabolic conversion. This process can be understood as a two-step pathway: bioactivation through hydrolysis followed by a conjugation reaction for elimination.

Step 1: Bioactivation - The Hydrolytic Conversion to Perindoprilat

Perindopril is administered in an inactive ester form to enhance its oral bioavailability.[1] Its therapeutic activity is unlocked upon its conversion to the active metabolite, perindoprilat.[1] This bioactivation is a hydrolysis reaction that cleaves the ethyl ester group, forming a dicarboxylic acid metabolite.[2][3]

This crucial hydrolytic step is primarily carried out in the liver by carboxylesterase 1 (CES1) .[4][5] In vitro studies using human liver, intestine, and kidney s9 fractions have demonstrated that the activation of perindopril is selectively catalyzed by hepatic CES1.[4] The causality behind this enzymatic choice lies in the high abundance and specific activity of CES1 in the liver, the primary site of first-pass metabolism for many orally administered drugs.[5][6] Genetic variations in the CES1 gene, such as the G143E variant, have been shown to be loss-of-function variants, significantly impairing the activation of perindopril and other ACE inhibitor prodrugs.[4]

The efficiency of this conversion is a key determinant of the drug's overall efficacy. Approximately 30% to 50% of the systemically available perindopril is hydrolyzed to perindoprilat.[7][8]

The kinetics of perindopril hydrolysis by human liver S9 fractions follow Michaelis-Menten kinetics.[1] The key kinetic parameters are summarized in the table below.

| Kinetic Parameter | Value | Source |

| Km (μM) | 284 ± 46 | [1] |

| Vmax (pmol/min/mg protein) | 1025 ± 44 | [1] |

| Clint (Vmax/Km) (μL/min/mg protein) | 3.61 | [1] |

Step 2: Conjugation - Formation of Perindoprilat Glucuronide

Following its formation, the active metabolite perindoprilat can undergo a Phase II metabolic reaction known as glucuronidation.[2][7] This process involves the covalent attachment of glucuronic acid to the perindoprilat molecule, forming perindoprilat glucuronide.[7][9] This conjugation reaction increases the water solubility of the molecule, facilitating its excretion from the body, primarily via the kidneys.[3][10]

The enzymes responsible for glucuronidation are the UDP-glucuronosyltransferases (UGTs) , a superfamily of enzymes located primarily in the endoplasmic reticulum of liver cells and other tissues.[11][12] While the formation of perindoprilat glucuronide is a known metabolic pathway for perindopril, the specific UGT isoforms responsible for this reaction have not been definitively identified in the available literature. Based on the substrate specificity of UGT enzymes, which often target molecules with carboxyl groups, it is plausible that isoforms such as UGT1A1, UGT1A3, UGT1A9, or UGT2B7 could be involved.[13][14] Further research utilizing recombinant human UGT enzymes is necessary to precisely identify the contributing isoforms. This represents a self-validating system where initial screening with a panel of UGTs can be followed by kinetic studies with the identified specific isoforms to confirm their role.

Visualizing the Metabolic Pathway

The metabolic conversion of perindopril can be visualized as a sequential two-step process.

Caption: Metabolic pathway of perindopril to perindoprilat and perindoprilat glucuronide.

Pharmacokinetic Profile

The distinct pharmacokinetic profiles of perindopril and its metabolites reflect the dynamics of this metabolic pathway.

| Parameter | Perindopril | Perindoprilat | Perindoprilat Glucuronide | Source |

| Time to Peak (Tmax) | ~1 hour | 3-7 hours | ~1.5-2.8 hours | [7][15] |

| Bioavailability | ~75% (oral) | ~25% (from perindopril) | - | [7][8] |

| Elimination Half-life | ~0.8-1.0 hours | 30-120 hours (terminal) | ~1.7-2.6 hours | [7][8][15] |

| Protein Binding | ~60% | 10-20% | - | [7] |

Experimental Protocols for Studying the Metabolic Pathway

A robust understanding of perindopril metabolism relies on well-defined in vitro and analytical methods.

In Vitro Analysis of Perindopril Hydrolysis

This protocol outlines a method for determining the rate of perindopril conversion to perindoprilat using human liver S9 fractions.

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver S9 fraction (e.g., 0.5 mg/mL protein), and potassium phosphate buffer (pH 7.4) to a final volume of 198 µL.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add 2 µL of perindopril solution (in a suitable solvent like methanol, to achieve a final concentration range for kinetic analysis, e.g., 1-1000 µM) to initiate the reaction.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes, within the linear range of the reaction).

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct ACE inhibitor).

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

-

Data Analysis: Quantify the amount of perindoprilat formed and calculate the reaction velocity. For kinetic analysis, repeat at various perindopril concentrations and fit the data to the Michaelis-Menten equation.

Quantitative Analysis by LC-MS/MS

This protocol provides a detailed method for the simultaneous quantification of perindopril and perindoprilat in human plasma.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., enalapril-d5).

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[16]

-

-

Liquid Chromatography Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Perindopril: m/z 369.2 -> 172.1

-

Perindoprilat: m/z 341.2 -> 91.1

-

Internal Standard (e.g., enalapril-d5): m/z 382.2 -> 209.1

-

-

Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

-

-

Quantification:

-

Construct a calibration curve by analyzing standards of known concentrations.

-

Determine the concentrations of perindopril and perindoprilat in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro metabolism and bioanalytical quantification of perindopril.

Caption: A generalized workflow for the analysis of perindopril metabolism.

Conclusion

The metabolic pathway of perindopril to perindoprilat glucuronide is a well-defined process critical to the drug's therapeutic action and subsequent elimination. The initial bioactivation step, mediated by hepatic CES1, is essential for the formation of the pharmacologically active metabolite, perindoprilat. The subsequent glucuronidation of perindoprilat, while a minor pathway, contributes to its clearance. A comprehensive understanding of this pathway, supported by robust in vitro and analytical methodologies, is paramount for drug development professionals. Future research should focus on definitively identifying the specific UGT isoforms responsible for perindoprilat glucuronidation to further refine our understanding of its metabolism and potential for drug-drug interactions.

References

-

Ovid. (n.d.). The pharmacokinetics of perindoprilat in normal volunteers and patients. Ovid. [Link]

-

PubMed. (n.d.). The Pharmacokinetics and Pharmacodynamics of Perindopril in Patients With Hepatic Cirrhosis. PubMed. [Link]

-

Drugs.com. (2024, March 25). Perindopril: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

-

PubMed. (n.d.). Comparison of the pharmacokinetics and pharmacodynamics of oral doses of perindopril in normotensive Chinese and Caucasian volunteers. PubMed. [Link]

-

ResearchGate. (2025, August 10). Single dose phannacokinetics of perindopril and its metabolites in hypertensive patients with various degrees of renal insufficiency. ResearchGate. [Link]

-

EBM Consult. (2025, September 24). What is the half-life of perindopril (Angiotensin-Converting Enzyme (ACE) inhibitor)?. EBM Consult. [Link]

-

PubMed. (n.d.). Pharmacokinetics of perindopril and its metabolites in healthy volunteers. PubMed. [Link]

-

PubMed. (n.d.). Interspecies comparison of the metabolic pathways of perindopril, a new angiotensin-converting enzyme (ACE) inhibitor. PubMed. [Link]

-

Taylor & Francis Online. (n.d.). Interspecies comparison of the metabolic pathways of perindopril, a new angiotensin-converting enzyme (ACE) inhibitor. Taylor & Francis Online. [Link]

-

PubMed. (2016, June 15). CES1 genetic variation affects the activation of angiotensin-converting enzyme inhibitors. PubMed. [Link]

-

Taylor & Francis Online. (2009, August 27). Interspecies comparison of the metabolic pathways of perindopril, a new angiotensin-converting enzyme (ACE) inhibitor. Taylor & Francis Online. [Link]

-

National Institutes of Health. (2018, February 11). Perindopril - LiverTox - NCBI Bookshelf. National Institutes of Health. [Link]

-

PubMed. (n.d.). Single dose pharmacokinetics of perindopril and its metabolites in hypertensive patients with various degrees of renal insufficiency. PubMed. [Link]

-

PubMed Central. (n.d.). Single dose pharmacokinetics of perindopril and its metabolites in hypertensive patients with various degrees of renal insufficiency. PubMed Central. [Link]

-

Cochrane Library. (n.d.). Pharmacokinetics of perindopril and its metabolites in healthy volunteers. Cochrane Library. [Link]

-

ResearchGate. (n.d.). Single-Dose and Steady-State Pharmacokinetics and Pharmacodynamics of Perindopril in Hypertensive Subjects. ResearchGate. [Link]

-

American Heart Association Journals. (n.d.). Effects of converting enzyme inhibitors on angiotensin and bradykinin peptides. American Heart Association Journals. [Link]

-

PubMed Central. (2016, September 23). Pharmacodynamic Impact of Carboxylesterase 1 Gene Variants in Patients with Congestive Heart Failure Treated with Angiotensin-Converting Enzyme Inhibitors. PubMed Central. [Link]

-

ResearchGate. (n.d.). In Vitro Drug Metabolism by Human Carboxylesterase 1: Focus on Angiotensin-Converting Enzyme Inhibitors. ResearchGate. [Link]

-

PubMed Central. (n.d.). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. PubMed Central. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Perindopril Erbumine?. Patsnap Synapse. [Link]

-

SlidePlayer. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. SlidePlayer. [Link]

-

PubMed. (2013, June 15). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. PubMed. [Link]

-

PubMed Central. (n.d.). First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. PubMed Central. [Link]

-

ResearchGate. (2025, August 7). UDP-glucuronosyltransferases and clinical drug–drug interactions. ResearchGate. [Link]

-

MDPI. (2021, June 14). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. MDPI. [Link]

-

Journal of Applied Pharmaceutical Science. (2025, September 9). Drug-endobiotic interaction effect of UGT enzymes inhibition on systemic bile acids levels in rat. Journal of Applied Pharmaceutical Science. [Link]

-

EBM Consult. (n.d.). Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions?. EBM Consult. [Link]

-

MDPI. (2021, June 14). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. MDPI. [Link]

-

PubMed. (2013, October 18). In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors. PubMed. [Link]

Sources

- 1. CES1 genetic variation affects the activation of angiotensin-converting enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Analytical Method Development and Validation for Simultaneous Estimation of Perindopril and Indapamide in Bulk and Pharmaceutical Dosage Form by RP-HPLC – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]

- 3. Single dose pharmacokinetics of perindopril and its metabolites in hypertensive patients with various degrees of renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CES1 genetic variation affects the activation of angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of perindopril and its metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 12. criver.com [criver.com]

- 13. Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? [ebmconsult.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Perindoprilat Glucuronide (CAS Number: 120381-56-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Perindoprilat Acyl-β-D-glucuronide, a primary metabolite of the angiotensin-converting enzyme (ACE) inhibitor, perindopril. Perindopril is a widely prescribed prodrug for the management of hypertension and heart failure, which undergoes extensive metabolism to its active form, perindoprilat, and other inactive metabolites.[1] This document delves into the chemical and physical properties of Perindoprilat glucuronide, its metabolic pathway, and its pharmacological significance. Furthermore, it offers detailed insights into the methodologies for its synthesis and analysis, which are critical for research and development in the pharmaceutical sciences.

Introduction: The Metabolic Fate of Perindopril

Perindopril is a prodrug that requires in vivo bioactivation through hydrolysis of its ethyl ester to form the pharmacologically active diacid metabolite, perindoprilat.[1][2] Perindoprilat is a potent inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II.[1] The metabolism of perindopril is complex, leading to the formation of several metabolites, including perindoprilat and their respective glucuronide conjugates.[3] Perindoprilat Acyl-β-D-glucuronide, with the CAS number 120381-56-8, is a significant, albeit inactive, metabolite formed through a phase II conjugation reaction.[3] Understanding the characteristics of this metabolite is crucial for a complete pharmacokinetic and safety assessment of perindopril.

Glucuronidation is a major pathway in drug metabolism, catalyzed by UDP-glucuronosyltransferases (UGTs), which enhances the water solubility of xenobiotics, facilitating their excretion.[4] For carboxylic acid-containing drugs like perindoprilat, this process results in the formation of acyl glucuronides. These conjugates are known for their potential chemical reactivity and the phenomenon of acyl migration, which can have implications for their analysis and toxicological evaluation.[5]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Perindoprilat glucuronide is fundamental for its isolation, characterization, and the development of analytical standards.

| Property | Value | Source(s) |

| CAS Number | 120381-56-8 | [6] |

| Chemical Name | (2S,3S,4S,5R,6S)-6-(((2S,3aS,7aS)-1-(((S)-1-carboxybutyl)-L-alanyl)octahydro-1H-indole-2-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid | |

| Molecular Formula | C23H36N2O11 | |

| Molecular Weight | 516.54 g/mol | |

| Melting Point | 178-180°C | [1] |

| Solubility | Soluble in methanol and water | [1] |

| Appearance | Not specified (likely a white to off-white solid) | - |

| Calculated XLogP3 | -1.8 | - |

Metabolism and Pharmacokinetics

The metabolic conversion of perindopril to perindoprilat and subsequently to Perindoprilat glucuronide is a key aspect of its disposition in the body.

Metabolic Pathway

Perindopril is extensively metabolized following oral administration. The primary metabolic pathway involves the hydrolysis of the ethyl ester group to form the active metabolite, perindoprilat. A secondary, yet significant, pathway is the glucuronidation of both perindopril and perindoprilat.[3] The formation of Perindoprilat glucuronide occurs via a Phase II conjugation reaction where glucuronic acid is transferred from uridine 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid moiety of perindoprilat. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, though the specific isoforms responsible for perindoprilat glucuronidation have not been definitively identified in the available literature.[7]

Metabolic pathway of Perindopril.

Pharmacological Activity

Among the various metabolites of perindopril, only perindoprilat exhibits pharmacological activity as an ACE inhibitor. Both perindopril glucuronide and Perindoprilat glucuronide are considered inactive metabolites.[3] Their formation represents a detoxification and elimination pathway for the parent drug and its active metabolite.

Influence of Genetic Polymorphisms

Genetic polymorphisms in UGT enzymes are known to cause interindividual variability in the metabolism of many drugs.[4][8] While the specific UGT isoforms metabolizing perindoprilat have not been fully elucidated, it is plausible that polymorphisms in these enzymes could affect the rate and extent of Perindoprilat glucuronide formation, thereby influencing the overall pharmacokinetic profile of perindoprilat. However, specific studies linking UGT polymorphisms to altered perindopril metabolism are not extensively available in the reviewed literature.

Synthesis of Perindoprilat Glucuronide

The availability of pure Perindoprilat glucuronide as a reference standard is essential for its accurate quantification in biological matrices and for conducting in vitro studies. While some suppliers offer custom synthesis, a general understanding of the synthetic approaches is valuable for researchers.[6][9][10]

General Approach to Acyl Glucuronide Synthesis

The chemical synthesis of acyl glucuronides can be challenging due to the need for selective protection and deprotection of the multiple hydroxyl groups on the glucuronic acid moiety and the potential for anomerization and acyl migration. A common strategy involves the use of a protected glucuronic acid derivative which is then coupled with the carboxylic acid of the drug.

A representative chemo-enzymatic procedure for the synthesis of 1-β-O-acyl glucuronides can be conceptualized as follows:

-

Protection of Glucuronic Acid: Commercially available glucuronic acid derivatives, such as methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate, can be used as the starting material.

-

Coupling Reaction: The protected glucuronyl donor is reacted with the cesium salt of the carboxylic acid (in this case, perindoprilat). This reaction typically proceeds with high stereoselectivity to yield the β-anomer.

-

Deprotection: The protecting groups (acetyl and methyl ester) are then removed. This can be achieved through a two-step enzymatic hydrolysis, which offers high chemoselectivity and mild reaction conditions, minimizing the risk of acyl migration. For instance, a lipase can be used for the deacetylation, followed by an esterase for the hydrolysis of the methyl ester.

General synthetic workflow for Perindoprilat Glucuronide.

Analytical Methodologies

The accurate quantification of Perindoprilat glucuronide in biological matrices is crucial for pharmacokinetic and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[11][12][13][14]

Sample Preparation

The goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, urine) and remove interfering substances.

-

Solid-Phase Extraction (SPE): This is a common technique for cleaning up complex samples. A hydrophilic-lipophilic balance (HLB) sorbent is often effective for retaining perindopril and its metabolites.

-

Protein Precipitation (PP): A simpler and faster method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. The supernatant is then analyzed.

LC-MS/MS Analysis

A detailed protocol for the analysis of perindopril and its metabolites can be adapted for the specific quantification of Perindoprilat glucuronide.

Exemplary LC-MS/MS Protocol:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is common.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for perindopril and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

-

Expected Ion Transitions: For Perindoprilat glucuronide (C23H36N2O11, MW 516.54), the precursor ion would be [M+H]+ at m/z 517.2. The product ions would need to be determined through infusion and fragmentation experiments, but would likely include the perindoprilat aglycone at m/z 341.2.

-

Analytical workflow for Perindoprilat Glucuronide.

Stability Considerations and Acyl Migration

Acyl glucuronides are known to be unstable, particularly at physiological pH, and can undergo intramolecular acyl migration to form positional isomers (2-O, 3-O, and 4-O-acyl glucuronides).[5] This can complicate their analysis as these isomers may have different chromatographic and mass spectrometric properties. It is therefore crucial to handle and store biological samples appropriately (e.g., at low temperatures and acidic pH) to minimize degradation and isomerization.[15] Stability studies of Perindoprilat glucuronide in plasma have shown some degradation at room temperature.[15]

Conclusion

Perindoprilat Acyl-β-D-glucuronide is a key, though pharmacologically inactive, metabolite of the widely used antihypertensive drug, perindopril. A thorough understanding of its chemical properties, metabolic formation, and analytical quantification is essential for a comprehensive evaluation of the disposition and safety profile of perindopril. This technical guide has provided an in-depth overview of these aspects, drawing from the available scientific literature. Further research to definitively identify the specific UGT isoforms involved in its formation and to investigate the impact of genetic polymorphisms on its pharmacokinetics would provide valuable insights for personalized medicine and drug development.

References

- 205003Orig1s000. (2014, March 21).

- Klivon. (n.d.). Perindoprilat Acyl-beta-D-Glucuronide | CAS Number 120381-56-8.

- The Activity of Members of the UDP-Glucuronosyltransferase Subfamilies UGT1A and UGT2B is Impaired in Patients with Liver Cirrhosis. (n.d.).

- de Wildt, S. N., Kearns, G. L., Leeder, J. S., & van den Anker, J. N. (1999). Glucuronidation in humans: pharmacogenetic and developmental aspects. Clinical pharmacokinetics, 36(6), 439–452.

- New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactiv

- Simson Pharma Limited. (n.d.). Perindoprilat Acyl-Beta-D-glucuronide | CAS No- 120381-56-8.

- Benchchem. (2025).

- Al-Dosari, M. S., Al-Sofayan, M. A., Al-Jenoobi, F. I., & Al-Mohizea, A. M. (2012). Distribution of selected gene polymorphisms of UGT1A1 in a Saudi population. Archives of medical science : AMS, 8(1), 32–37.

- United States Biological. (n.d.). Perindoprilat Acyl-b-D-glucuronide CAS.

- MedchemExpress.com. (n.d.). Perindopril acyl-β-D-glucuronide.

- Dolžan, V. (2012). Genetic polymorphisms and drug metabolism. Slovenian Medical Journal, 81(4), 256-267.

- Grislain, L., Mocquard, M. T., Dabe, J. F., Bertrand, M., Luijten, W., Marchand, B., Resplandy, G., & Devissaguet, M. (1990). Interspecies comparison of the metabolic pathways of perindopril, a new angiotensin-converting enzyme (ACE) inhibitor. Xenobiotica, 20(8), 787–800.

- Lwin, E. M., Gerber, C., Song, Y., Leggett, C., Ritchie, U., Turner, S., Hague, W., & Garg, S. (2017). A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. Analytical and bioanalytical chemistry, 409(26), 6141–6148.

- Jain, D. S., Subbaiah, G., Sanyal, M., Pande, U. C., & Shrivastav, P. (2006). First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 837(1-2), 84–92.

- Molsyns Research. (n.d.). Buy high quality Perindoprilat Acyl-β-D-glucuronide with CAS No -.

- Chemicea. (n.d.). Perindoprilat Acyl-beta-D-Glucuronide | CAS No- 120381-56-8 | NA.

- Remko, M., & Vianello, R. (2016). Molecular structure of antihypertensive drug perindopril, its active metabolite perindoprilat and impurity F. Journal of Molecular Structure, 1108, 64-73.

- Genetic Polymorphism of UDP-Glucuronosyltransferase. (2017, September 7).

- Jain, D. S., Subbaiah, G., Sanyal, M., Pande, U. C., & Shrivastav, P. (2006). First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study.

- Lwin, E., Gerber, C., Song, Y., Leggett, C., Ritchie, U., Turner, S., Hague, W., & Garg, S. (2017). A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. Analytical and Bioanalytical Chemistry, 409(26), 6141-6148.

- Acyl Group Migration in Pyranosides as Studied by Experimental and Comput

- Fujiwara, R., Nakajima, M., & Yokoi, T. (2018). Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans. Drug metabolism and pharmacokinetics, 33(1), 18–25.

- Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (2012, February 29). SciSpace.

- Tan, J. P., Lee, S. C., & Lee, Y. K. (2023). Influence of genetic polymorphisms on pharmacokinetics and treatment response of mycophenolic acid: a scoping review. Future science OA, 9(10), FSO903.

- Kurkela, M., García-Horsman, J. A., Luukkanen, L., Mörsky, S., Taskinen, J., Baumann, M., Kostiainen, R., Hirvonen, J., & Finel, M. (2003). Expression and characterization of recombinant human UDP-glucuronosyltransferases (UGTs). UGT1A9 is more resistant to detergent inhibition than other UGTs and was purified as an active dimeric enzyme. The Journal of biological chemistry, 278(6), 3536–3544.

- Pace Analytical. (n.d.). Characterization of Physicochemical Properties.

- Green, M. D., Tephly, T. R., & van der Hoeven, T. A. (2005). Isoform-selective probe substrates for in vitro studies of human UDP-glucuronosyltransferases. Methods in enzymology, 400, 84–97.

- Chen, Y., Tu, Y., Xu, H., Wang, G., & Liu, Z. (2021). Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite. Frontiers in pharmacology, 12, 748888.

- Uno, S., Uehara, S., & Makishima, M. (2005). Isoform-specific expression and induction of udp-glucuronosyltransferase in immunoactivated peritoneal macrophages of the rat.

Sources

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Interspecies comparison of the metabolic pathways of perindopril, a new angiotensin-converting enzyme (ACE) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repub.eur.nl [repub.eur.nl]

- 5. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. klivon.com [klivon.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Buy high quality Perindoprilat Acyl-β-D-glucuronide with CAS No - 120381-56-8 from Molsyns Research. Molsyns Research is one of the leading manufacturer and exporter of Perindoprilat Acyl-β-D-glucuronide [molsyns.com]

- 10. Perindoprilat Acyl-beta-D-Glucuronide | CAS No- 120381-56-8 | NA [chemicea.com]

- 11. A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. pharmadesk.com [pharmadesk.com]

Molecular weight and formula of perindoprilat acyl glucuronide

Topic: Molecular Characterization and Bioanalysis of Perindoprilat Acyl Glucuronide Content Type: Technical Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

Perindoprilat acyl glucuronide is the primary Phase II metabolite of perindoprilat, the active diacid form of the angiotensin-converting enzyme (ACE) inhibitor perindopril. While perindoprilat drives the therapeutic effect, its acyl glucuronide conjugate represents a critical analytical challenge in drug development. As a reactive metabolite, it is susceptible to acyl migration and hydrolysis, potentially confounding pharmacokinetic (PK) data by reverting to the active parent drug ex vivo.

This guide provides the definitive physicochemical data, metabolic pathways, and rigorous bioanalytical protocols required to isolate, stabilize, and quantify this labile metabolite.

Part 1: Physicochemical Identity

The following data establishes the molecular baseline for perindoprilat acyl glucuronide. Note that the glucuronidation occurs at the carboxylic acid moiety of the perindoprilat structure, creating an ester linkage (acyl glucuronide) rather than an ether linkage.

| Parameter | Value | Technical Context |

| Chemical Name | Perindoprilat Acyl- | Formed via conjugation of glucuronic acid to the free carboxyl group of perindoprilat. |

| Molecular Formula | C | Derived from Perindoprilat (C |

| Molecular Weight (Average) | 516.54 g/mol | Used for gravimetric preparation of reference standards. |

| Monoisotopic Mass | 516.2319 Da | Critical for Mass Spectrometry. The exact mass required for high-resolution MS (HRMS) extraction windows. |

| Polarity | High | Significantly more polar than perindoprilat; elutes earlier on Reverse Phase C18 columns. |

| pKa | ~2.8 - 3.2 (Glucuronic acid carboxyl) | The conjugate remains acidic; ionization in negative ESI mode is efficient, though positive mode is often used for sensitivity. |

Part 2: Metabolic Genesis & Pathway

Perindopril is a prodrug.[1] It must first be hydrolyzed by hepatic esterases to form perindoprilat. Subsequently, perindoprilat undergoes Phase II metabolism, primarily glucuronidation mediated by UDP-glucuronosyltransferases (UGTs).[2]

Key Mechanism: The reaction is an esterification between the uridine 5'-diphospho-glucuronic acid (UDP-GA) and the carboxylic acid of perindoprilat. This results in a 1-O-acyl glucuronide , a class of metabolites known for chemical instability.

Figure 1: Metabolic Pathway of Perindopril

Caption: Sequential bioactivation of Perindopril to Perindoprilat, followed by Phase II conjugation.

Part 3: Reactivity & Stability (The "Acyl Migration" Risk)

The defining characteristic of perindoprilat acyl glucuronide is its instability at physiological pH (7.4) and alkaline pH.

The Mechanism of Error:

-

Hydrolysis: The ester bond cleaves, reverting the metabolite back to Perindoprilat. If this happens in a plasma sample tube after collection, the measured Perindoprilat concentration will be artificially high (overestimation of the active drug).

-

Acyl Migration: The drug moiety migrates from the 1-position of the glucuronic acid ring to the 2-, 3-, and 4-positions. These isomers are resistant to

-glucuronidase hydrolysis and can confound chromatographic separation.

Figure 2: Degradation Logic & Control Strategy

Caption: Pathways of acyl glucuronide degradation and the required stabilization intervention.

Part 4: Bioanalytical Protocol (LC-MS/MS)

To quantify perindoprilat acyl glucuronide (or to prevent it from interfering with perindoprilat quantification), strict sample handling is required.

Sample Preparation (Acidification)

-

Rationale: Lowering the pH to ~3.0 stabilizes the ester bond and prevents acyl migration.

-

Protocol:

-

Collect blood into K2EDTA tubes.

-

IMMEDIATELY place on ice water bath (4°C).

-

Centrifuge at 4°C (2000 x g, 10 min) to separate plasma.

-

Stabilization Step: Add 20

L of 8.5% Phosphoric Acid (H -

Store at -80°C.

-

LC-MS/MS Parameters

Direct quantification of the glucuronide requires monitoring the specific mass transition. Note that acyl glucuronides often undergo "in-source fragmentation," losing the glucuronic acid moiety before entering the collision cell.

-

Instrument: Triple Quadrupole MS (e.g., Sciex 5500/6500 or Waters Xevo).

-

Ionization: ESI Positive Mode (ESI+).

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm or Waters BEH C18). Acyl glucuronides elute before the parent drug.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Mechanism |

| Perindoprilat | 339.2 ( | 168.1 ( | Fragmentation of the octahydroindole ring. |

| Perindoprilat Acyl Glucuronide | 517.2 ( | 341.2 ( | Neutral loss of glucuronic acid moiety (-176 Da). |

| Perindoprilat Acyl Glucuronide | 517.2 ( | 168.1 ( | Fragmentation to core structure (high specificity). |

Critical Analytical Warning: If your LC separation is poor, the 517 -> 341 transition of the glucuronide may show up in the 341 -> 168 channel of Perindoprilat if in-source fragmentation occurs. This causes "crosstalk" and false positives.

-

Solution: Ensure chromatographic baseline separation between Perindoprilat (Late eluting) and its Glucuronide (Early eluting).

References

-

PubChem. (n.d.). Perindoprilat Acyl-beta-D-glucuronide (CID 10029526). National Library of Medicine. Retrieved from [Link]

-

Lwin, E. M., et al. (2017).[3] A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

Jain, D. S., et al. (2006). First LC–MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma. Journal of Chromatography B. Retrieved from [Link]

Sources

Difference between perindopril glucuronide and perindoprilat glucuronide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Perindopril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension, heart failure, and stable coronary artery disease.[1][2] It is administered as a prodrug, perindopril erbumine, which undergoes in vivo hydrolysis to its pharmacologically active diacid metabolite, perindoprilat.[3][4] The therapeutic efficacy of perindopril is primarily attributed to the potent and sustained inhibition of ACE by perindoprilat.[3][5] The metabolic journey of perindopril is complex, involving several biotransformation pathways. Among these, glucuronidation plays a significant role in the detoxification and elimination of both the parent drug and its active metabolite. This guide provides a detailed technical exploration of the two key glucuronide metabolites: perindopril glucuronide and perindoprilat glucuronide, elucidating their structural differences, metabolic origins, and analytical considerations.

The Metabolic Cascade of Perindopril

Following oral administration, perindopril is rapidly absorbed and extensively metabolized, primarily in the liver.[1][6] The major metabolic pathway is the hydrolysis of the ethyl ester group of perindopril by hepatic esterases to form the active metabolite, perindoprilat.[3][4] In addition to this activation step, both perindopril and perindoprilat can undergo Phase II conjugation reactions, most notably glucuronidation.[7][8] This process involves the covalent attachment of a glucuronic acid moiety to the drug molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[9][10] This conjugation increases the water solubility of the compounds, facilitating their renal excretion.[11] Other identified metabolites include dehydrated forms of perindopril and perindoprilat.[3][7]

The metabolic fate of perindopril can be visualized as a branched pathway, with hydrolysis as the main route leading to the active therapeutic agent, and glucuronidation serving as a parallel, albeit minor, detoxification and elimination route for both the prodrug and its active form.[7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Perindopril - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Perindopril. A review of its pharmacokinetics and clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics and pharmacodynamics of perindopril in patients with hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interspecies comparison of the metabolic pathways of perindopril, a new angiotensin-converting enzyme (ACE) inhibitor [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. xenotech.com [xenotech.com]

- 10. genomind.com [genomind.com]

- 11. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Renal Clearance Mechanisms of Perindoprilat Glucuronide in Humans

Foreword: Navigating the Knowledge Gaps in Metabolite Renal Disposition

For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. While the pharmacokinetics of the parent drug and its primary active metabolites are often well-characterized, the disposition pathways of secondary or conjugated metabolites can remain less defined. This guide delves into the renal clearance mechanisms of perindoprilat glucuronide, a significant metabolite of the angiotensin-converting enzyme (ACE) inhibitor, perindopril.

-

Establishing the foundational pharmacokinetics of perindopril and its primary metabolites.

-

Detailing the established roles of key renal transporters in the disposition of conjugated drug metabolites.

-

Drawing informed inferences from studies on structurally similar compounds, notably other ACE inhibitors.

-

Providing detailed experimental protocols to empower researchers to investigate and definitively identify the transporters involved in perindoprilat glucuronide clearance.

This approach ensures that while we navigate a topic with informational gaps, the content remains grounded in established principles of pharmacology and provides a valuable roadmap for future research.

Part 1: The Metabolic Journey of Perindopril

Perindopril is administered as a prodrug and undergoes extensive metabolism to yield its pharmacologically active diacid metabolite, perindoprilat.[1][2][3] This conversion is primarily mediated by hepatic esterases.[2][4] Perindoprilat is a potent inhibitor of ACE, exerting its therapeutic effects by reducing the production of angiotensin II, a powerful vasoconstrictor.[1][5]

Beyond this primary activation pathway, both perindopril and perindoprilat undergo Phase II metabolism, specifically glucuronidation, to form perindopril glucuronide and perindoprilat glucuronide, respectively.[2][4][6][7] This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that increase the water solubility of xenobiotics, thereby facilitating their excretion.[8][9] While perindoprilat glucuronide is considered pharmacologically inactive, its efficient elimination is crucial for preventing potential accumulation, particularly in patients with compromised renal function.[7][10]

The kidneys are the principal route of elimination for perindoprilat and its glucuronide conjugate.[1][3] In subjects with normal renal function, approximately 70% of perindoprilat clearance is attributed to renal excretion.[1] In cases of renal impairment, the clearance of both perindoprilat and perindoprilat glucuronide is significantly reduced, leading to a marked increase in their systemic exposure and a prolongation of their elimination half-lives.[7][10][11] This necessitates careful dose adjustments in this patient population to avoid potential adverse effects.[12] Notably, perindopril, perindoprilat, and perindoprilat glucuronide are all reported to be dialyzable.[7][10]

Metabolic Pathway of Perindopril

Caption: Metabolic conversion of perindopril to its active and inactive metabolites.

Part 2: Putative Renal Clearance Mechanisms of Perindoprilat Glucuronide

The renal clearance of drugs and their metabolites that exceeds the glomerular filtration rate is indicative of active tubular secretion. This process involves a coordinated effort between uptake transporters on the basolateral (blood-facing) membrane and efflux transporters on the apical (urine-facing) membrane of renal proximal tubule cells.[13][14] For anionic compounds like glucuronide conjugates, the key players in this pathway are the Organic Anion Transporters (OATs) for basolateral uptake, and the Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP) for apical efflux.[1][14]

Proposed Renal Handling of Perindoprilat Glucuronide

Caption: Hypothesized two-step secretion of perindoprilat glucuronide in the kidney.

Basolateral Uptake: The Role of Organic Anion Transporters (OATs)

The initial step in the tubular secretion of anionic drugs and metabolites is their transport from the blood into the renal proximal tubule cells. This is primarily mediated by OAT1 (SLC22A6) and OAT3 (SLC22A8).[2][10]

-

OAT1 and OAT3: These transporters exhibit broad substrate specificity and are responsible for the renal uptake of a wide array of clinically important drugs, including antibiotics, NSAIDs, and antivirals.[2] They also play a crucial role in the elimination of endogenous metabolites and uremic toxins.[10][12] OAT3, in particular, has been shown to be critical for the elimination of liver-derived Phase II metabolites, especially those undergoing glucuronidation.[12]

-

Evidence from a Structural Analogue (Enalaprilat): A study investigating the renal transport of enalaprilat, the active metabolite of the ACE inhibitor enalapril and structurally similar to perindoprilat, found that it is a substrate of OAT3.[15] This provides strong circumstantial evidence that perindoprilat may also be a substrate for OAT3. Given that glucuronidation often preserves or enhances affinity for OATs, it is highly probable that perindoprilat glucuronide is also taken up into renal proximal tubule cells via OAT1 and/or OAT3.

Apical Efflux: The Role of MRPs and BCRP

Once inside the renal tubular cell, the metabolite must be extruded across the apical membrane into the tubular lumen to be excreted in the urine. The primary efflux transporters for glucuronide conjugates at this membrane are MRP2 (ABCC2), MRP4 (ABCC4), and BCRP (ABCG2).[1][16][17]

-

MRP2 and MRP4: Both MRP2 and MRP4 are well-established transporters of a diverse range of glucuronide conjugates.[1][16][18] Their expression on the apical membrane of proximal tubule cells positions them perfectly to mediate the final step in the renal secretion of these metabolites.[1][9] Many drug glucuronides are substrates for either or both of these transporters.

-

BCRP: BCRP also contributes to the apical efflux of xenobiotics and their conjugates. While it can transport some glucuronides, it often shows a higher affinity for sulfated conjugates.[4][11][19]

-

Insights from the Enalaprilat Study: Interestingly, the study on enalaprilat found that it was not a substrate for MRP2, MRP4, or BCRP.[15] Instead, apical efflux was suggested to be mediated by OAT4 (SLC22A11), another transporter present on the apical membrane. This finding underscores the complexity of predicting transporter interactions and highlights that while MRPs and BCRP are major pathways for many glucuronides, they are not universal. It is plausible that perindoprilat glucuronide is a substrate for MRP2 or MRP4, given their broad specificity for glucuronidated compounds. However, the possibility of involvement of other transporters like OAT4 cannot be ruled out without direct experimental evidence.

Part 3: Experimental Protocols for Transporter Identification

To definitively identify the renal transporters responsible for perindoprilat glucuronide clearance, a series of in vitro experiments are required. The following protocols outline the standard methodologies used in the field.

Protocol 1: In Vitro Uptake Assay in Transporter-Expressing Cell Lines

This assay determines if a compound is a substrate for a specific uptake transporter (e.g., OAT1, OAT3).

Objective: To measure the accumulation of perindoprilat glucuronide in cells overexpressing a single human renal uptake transporter compared to control cells.

Materials:

-

HEK293 (Human Embryonic Kidney 293) cells stably transfected with human OAT1, OAT3, or an empty vector (mock-transfected control).

-

Perindoprilat glucuronide (test substrate).

-

Probenecid (a known pan-OAT inhibitor).

-

Appropriate cell culture media and reagents.

-

LC-MS/MS system for quantification.

Step-by-Step Methodology:

-

Cell Seeding: Seed the OAT1-expressing, OAT3-expressing, and mock-transfected HEK293 cells into 24-well plates at an appropriate density and allow them to adhere and form a confluent monolayer (typically 24-48 hours).

-

Pre-incubation: Aspirate the culture medium and wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Initiate Uptake: Add transport buffer containing a known concentration of perindoprilat glucuronide to the cells. For inhibitor validation, co-incubate with a known inhibitor like probenecid.

-

Incubation: Incubate the plates at 37°C for a specified time (e.g., 2-5 minutes, determined from initial time-linearity experiments).

-

Terminate Uptake: Rapidly aspirate the substrate solution and wash the cell monolayers three times with ice-cold transport buffer to stop the transport process and remove extracellular substrate.

-

Cell Lysis: Add a lysis buffer (e.g., methanol/water mixture) to each well to lyse the cells and release the intracellular contents.

-

Sample Analysis: Collect the cell lysates and analyze the concentration of perindoprilat glucuronide using a validated LC-MS/MS method.

-

Data Analysis: Normalize the substrate concentration to the protein content of each well. Calculate the net transporter-mediated uptake by subtracting the uptake in mock-transfected cells from that in the transporter-expressing cells. A significantly higher uptake in the transporter-expressing cells indicates that perindoprilat glucuronide is a substrate.

Protocol 2: Vesicular Transport Assay for Efflux Transporters

This assay is used to determine if a compound is a substrate for an apical efflux transporter (e.g., MRP2, MRP4, BCRP).

Objective: To measure the ATP-dependent transport of perindoprilat glucuronide into membrane vesicles derived from cells overexpressing a single human renal efflux transporter.

Materials:

-

Membrane vesicles isolated from Sf9 insect cells or mammalian cells overexpressing human MRP2, MRP4, BCRP, or a control protein.

-

Perindoprilat glucuronide (test substrate).

-

ATP and AMP (as a non-hydrolyzable control).

-

Known inhibitors of the respective transporters (e.g., Ko143 for BCRP, MK571 for MRPs).

-

Vesicle transport buffer.

-

Rapid filtration apparatus.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the membrane vesicles, perindoprilat glucuronide, and either ATP or AMP in vesicle transport buffer.

-

Initiate Transport: Initiate the transport reaction by warming the mixture to 37°C.

-

Incubation: Incubate for a short, defined period (e.g., 1-10 minutes).

-

Terminate Transport: Stop the reaction by adding ice-cold stop solution.

-

Filtration: Rapidly filter the reaction mixture through a filter membrane that retains the vesicles but allows the extra-vesicular substrate to pass through.

-

Washing: Wash the filters with ice-cold stop solution to remove any non-specifically bound substrate.

-

Quantification: Place the filters into scintillation vials or extraction solution. Quantify the amount of perindoprilat glucuronide trapped inside the vesicles using LC-MS/MS.

-

Data Analysis: Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP. A significantly higher uptake in the presence of ATP indicates that the compound is a substrate of the efflux transporter.

Experimental Workflow Diagram

Caption: Workflow for in vitro identification of renal drug transporters.

Part 4: Summary and Future Directions

The renal clearance of perindoprilat glucuronide is a critical component of the disposition of perindopril, particularly in the context of renal impairment. While direct evidence is currently lacking, a scientifically-grounded hypothesis can be formulated based on the known functions of renal drug transporters and data from structurally related ACE inhibitors.

Summary of Putative Mechanisms:

| Transporter Family | Proposed Role in Perindoprilat Glucuronide Clearance | Level of Evidence |

| OAT1/OAT3 | Basolateral uptake from blood into renal tubule cells. | High Likelihood. Based on OAT3's known role in transporting glucuronides and direct evidence for OAT3-mediated transport of the structural analogue, enalaprilat.[12][15] |

| MRP2/MRP4 | Apical efflux from renal tubule cells into urine. | Plausible. Based on their established role as primary efflux transporters for a wide variety of drug glucuronides.[1][16] |

| BCRP | Apical efflux from renal tubule cells into urine. | Possible. BCRP transports some glucuronides, but this is less certain compared to MRPs.[4][19] |

| OAT4 | Apical efflux from renal tubule cells into urine. | Possible. Based on evidence for enalaprilat efflux, though this is less common for glucuronides.[15] |

The clear knowledge gap regarding the specific transporters for perindoprilat glucuronide presents an opportunity for further research. The experimental protocols detailed in this guide provide a clear path forward for investigators to elucidate these mechanisms. Such studies would not only enhance our fundamental understanding of ACE inhibitor pharmacology but also provide valuable data for refining physiologically-based pharmacokinetic (PBPK) models and improving dose management strategies for patients with renal disease.

References

- Doyle, L. A., & Ross, D. D. (2003). Multidrug resistance mediated by the breast cancer resistance protein BCRP (ABCG2). Oncogene, 22(47), 7340–7358. [Link: https://www.

- Wu, W., Dnyanmote, A. V., & Nigam, S. K. (2011). The drug transporter OAT3 (SLC22A8) and endogenous metabolite communication via the gut–liver–kidney axis. The Journal of biological chemistry, 286(33), 29145–29153. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3191024/]

- Järvinen, E., & Kidron, H. (2022). The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. Frontiers in Pharmacology, 12, 808933. [Link: https://www.frontiersin.org/articles/10.3389/fphar.2021.808933/full]

-

SOLVO Biotechnology. (n.d.). OAT1 - Transporters. Retrieved from [Link]

- Robey, R. W., To, K. K., Polgar, O., Dohse, M., Fetsch, P., Dean, M., & Bates, S. E. (2009). Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression. Cellular and molecular life sciences : CMLS, 66(22), 3615–3634. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2773260/]

-

ResearchGate. (n.d.). List of reported glucuronide conjugates interacted with BCRP. Retrieved from [Link]

- Barna, V., Szekeres, T., & Telbisz, Á. (2020). Binding Site Interactions of Modulators of Breast Cancer Resistance Protein, Multidrug Resistance-Associated Protein 2, and P-Glycoprotein Activity. Journal of medicinal chemistry, 63(17), 9037–9061. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7508688/]

- Järvinen, E., Pihlavisto, M., & Kidron, H. (2018). Efflux transport of estrogen glucuronides by human MRP2, MRP3, MRP4 and BCRP. The Journal of steroid biochemistry and molecular biology, 179, 65–73. [Link: https://pubmed.ncbi.nlm.nih.gov/28947321/]

- Yin, J., Zhao, Y., & Wang, J. (2017). Unique metabolite preferences of the drug transporters OAT1 and OAT3 analyzed by machine learning. The Journal of biological chemistry, 292(48), 19838–19851. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5723999/]

- Johns Hopkins Medicine. (2017, May 3). ACE inhibitors. Johns Hopkins Diabetes Guide. [Link: https://www.hopkinsguides.com/hopkins/view/Johns_Hopkins_Diabetes_Guide/547021/all/ACE_inhibitors]

- Pokharel, D., & Koirala, A. (2018). Multidrug resistance associated proteins in multidrug resistance. Journal of clinical oncology and research, 1(1), 1-10. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6436368/]

- Pharma Focus Asia. (2021, September 24). A Structured Review on BCRP-Mediated Multidrug Resistance. [Link: https://www.pharmafocusasia.

-

SOLVO Biotechnology. (n.d.). MRP2 - Transporters. Retrieved from [Link]

- Yin, J., & Wang, J. (2016). Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3. Drug metabolism and disposition: the biological fate of chemicals, 44(10), 1668–1675. [Link: https://www.researchgate.

- Shen, H., Holenarsipur, V. K., & Yin, J. (2021). From discovery to translation: Endogenous substrates of OAT1 and OAT3 as clinical biomarkers for renal secretory function. bioRxiv. [Link: https://www.biorxiv.org/content/10.1101/2021.02.05.429995v1]

- Kumar, S., & Kumar, A. (2015). Role of MRP transporters in regulating antimicrobial drug inefficacy and oxidative stress-induced pathogenesis during HIV-1 and TB infections. Frontiers in pharmacology, 6, 203. [Link: https://www.frontiersin.org/articles/10.3389/fphar.2015.00203/full]

- Yin, J., & Wang, J. (2016). Renal drug transporters and their significance in drug–drug interactions. Acta pharmaceutica Sinica. B, 6(5), 363–373. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5045549/]

- Yin, J., & Wang, J. (2021). Research Methods and New Advances in Drug–Drug Interactions Mediated by Renal Transporters. Pharmaceutics, 13(5), 729. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8157771/]

- Rodrigues, A. C., & Correia, H. (2021). Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten. Pharmaceutics, 13(10), 1709. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539958/]

- Nolin, T. D., & Luo, J. (2021). Transporter-Mediated Interactions Between Uremic Toxins and Drugs: A Hidden Driver of Toxicity in Chronic Kidney Disease. Toxins, 13(7), 464. [Link: https://www.mdpi.com/2072-6651/13/7/464]

- Niemi, M. (2007). Impact of OATP transporters on pharmacokinetics. Annales medicinae, 39(1), 21-32. [Link: https://www.researchgate.

- Tsoli, M., & Papaneophytou, C. (2019). Renal Drug Transporters and Drug Interactions. IntechOpen. [Link: https://www.researchgate.net/publication/334057065_Renal_Drug_Transporters_and_Drug_Interactions]

- Stopfer, P., & Giessmann, T. (2021). Utilising Endogenous Biomarkers in Drug Development to Streamline the Assessment of Drug–Drug Interactions Mediated by Renal Transporters. Clinical pharmacokinetics, 60(6), 735–751. [Link: https://link.springer.com/article/10.1007/s40262-021-01004-w]

- MacFarlane, D. E. (1989). Evolution of diuretics and ACE inhibitors, their renal and antihypertensive actions—parallels and contrasts. Journal of human hypertension, 3 Suppl 1, 43–52. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7101783/]

- Chu, X. Y., & Bleasby, K. (2007). Transport of the Dipeptidyl Peptidase-4 Inhibitor Sitagliptin by Human Renal Transporters hOAT3, OATP4C1, and MDR1 P-Glycoprotein. Journal of Pharmacology and Experimental Therapeutics, 321(2), 663-670. [Link: https://www.genscript.

- Osmosis from Elsevier. (2021, November 19). ACE inhibitors, ARBs, and direct renin inhibitors pharmacology [Video]. YouTube. [Link: https://www.youtube.

- van der Meer, A., Russel, F. G. M., & van den Heuvel, J. J. M. W. (2020). Completing the Enalaprilat Excretion Pathway—Renal Handling by the Proximal Tubule. International journal of molecular sciences, 21(19), 7249. [Link: https://www.repub.eur.nl/pub/132145]

- Shen, H., & Chen, Y. (2016). Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species. Drug metabolism and disposition: the biological fate of chemicals, 44(5), 754–763. [Link: https://doi.org/10.1124/dmd.115.068222]

- Leong, P. K., & McDonough, A. A. (2006). Effects of ACE Inhibition on Proximal Tubule Sodium Transport. American journal of physiology. Renal physiology, 290(4), F854–F863. [Link: https://pubmed.ncbi.nlm.nih.gov/16263806/]

- Meyer, M. R., & Maurer, H. H. (2021). Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows and Their Validation for over 200 Drugs. Metabolites, 11(3), 143. [Link: https://www.mdpi.com/2218-1989/11/3/143]

Sources

- 1. Frontiers | The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates [frontiersin.org]

- 2. OAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolution of diuretics and ACE inhibitors, their renal and antihypertensive actions—parallels and contrasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding Site Interactions of Modulators of Breast Cancer Resistance Protein, Multidrug Resistance-Associated Protein 2, and P-Glycoprotein Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efflux transport of estrogen glucuronides by human MRP2, MRP3, MRP4 and BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmafocusasia.com [pharmafocusasia.com]

- 9. Research Methods and New Advances in Drug–Drug Interactions Mediated by Renal Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unique metabolite preferences of the drug transporters OAT1 and OAT3 analyzed by machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The drug transporter OAT3 (SLC22A8) and endogenous metabolite communication via the gut–liver–kidney axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Renal drug transporters and their significance in drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. repub.eur.nl [repub.eur.nl]

- 16. Multidrug resistance associated proteins in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 18. Frontiers | Role of MRP transporters in regulating antimicrobial drug inefficacy and oxidative stress-induced pathogenesis during HIV-1 and TB infections [frontiersin.org]

- 19. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of Perindoprilat Glucuronide in Human Plasma and Urine

This guide provides a comprehensive, technically-focused exploration of the methodologies for the robust identification of perindoprilat glucuronide in human plasma and urine. It is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of perindopril.

Introduction: The Significance of Perindoprilat Glucuronide in Drug Metabolism

Perindopril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure.[1][2] As a prodrug, perindopril is hydrolyzed in vivo to its pharmacologically active metabolite, perindoprilat.[1][3] Further metabolism of both perindopril and perindoprilat occurs, with glucuronidation being a significant pathway.[3][4] The resulting perindoprilat glucuronide is a major metabolite found in both plasma and urine.[4][5][6] Accurate identification and characterization of this metabolite are crucial for a complete understanding of perindopril's absorption, distribution, metabolism, and excretion (ADME) profile. This guide delineates the critical experimental considerations and protocols for the unambiguous identification of perindoprilat glucuronide.

The Metabolic Pathway of Perindopril

The metabolic conversion of perindopril is a multi-step process. The initial and most critical step for therapeutic efficacy is the hydrolysis of the ethyl ester group of perindopril to form the active diacid, perindoprilat.[1] Subsequently, both perindopril and perindoprilat can undergo Phase II conjugation with glucuronic acid to form their respective glucuronides.[3] Perindoprilat glucuronide is primarily formed through a pre-systemic first-pass metabolism of perindopril.[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy high quality Perindoprilat Acyl-β-D-glucuronide with CAS No - 120381-56-8 from Molsyns Research. Molsyns Research is one of the leading manufacturer and exporter of Perindoprilat Acyl-β-D-glucuronide [molsyns.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pharmacokinetics of perindopril and its metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Single dose pharmacokinetics of perindopril and its metabolites in hypertensive patients with various degrees of renal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.usbio.net [cdn.usbio.net]

Perindoprilat glucuronide accumulation in renal impairment patients

Title: Pharmacokinetic Dynamics of Perindoprilat and Perindoprilat Glucuronide Accumulation in Renal Impairment: A Technical Whitepaper

Executive Summary

Perindopril is a long-acting, lipophilic prodrug widely utilized in the management of hypertension, heart failure, and stable coronary artery disease[1]. To exert its pharmacological effect, it must undergo hepatic esterase-mediated hydrolysis to form its active moiety, perindoprilat[2],[3]. Subsequent phase II metabolism via uridine 5'-diphospho-glucuronosyltransferases (UGTs) yields perindoprilat glucuronide, an inactive but highly polar metabolite[2],[4].